Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, forming the pyrrole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)12-11(7-8-14-12)9-3-5-10(6-4-9)15(17)18/h3-8,14H,2H2,1H3 |
InChI Key |
VSPNMFGSEMQTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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